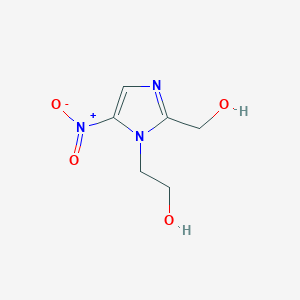

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole

Vue d'ensemble

Description

L'hydroxymetronidazole et le métronidazole présentent tous deux une activité antibiotique et antiprotozoaire . Ce composé est important dans le domaine médical en raison de son rôle dans le traitement de diverses infections.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'hydroxymetronidazole est synthétisé à partir du métronidazole par un processus d'hydroxylation. L'hydroxylation se produit généralement dans le foie, où le métronidazole subit une transformation métabolique pour former de l'hydroxymetronidazole .

Méthodes de Production Industrielle : Dans les milieux industriels, la production d'hydroxymetronidazole implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour déterminer et quantifier le composé dans le plasma ou le sérum. Le processus comprend la dénaturation des protéines plasmatiques avec du méthanol, suivie d'une centrifugation, d'une évaporation sous flux d'azote et d'une dissolution dans la phase mobile pour l'analyse par HPLC .

Analyse Des Réactions Chimiques

Types de Réactions : L'hydroxymetronidazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former d'autres métabolites.

Réduction : Il peut être réduit dans des conditions spécifiques.

Substitution : L'hydroxymetronidazole peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les nucléophiles comme les ions hydroxyde peuvent faciliter les réactions de substitution.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés de l'hydroxymetronidazole .

4. Applications de la Recherche Scientifique

L'hydroxymetronidazole a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour la détermination du métronidazole et de ses métabolites.

Biologie : Le composé est étudié pour son rôle dans le métabolisme microbien et ses effets sur l'ADN bactérien.

Médecine : L'hydroxymetronidazole est crucial dans le traitement des infections causées par des bactéries anaérobies et des protozoaires.

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux antibiotiques et antiprotozoaires.

5. Mécanisme d'Action

L'hydroxymetronidazole exerce ses effets en interagissant avec l'ADN bactérien et les protéines du transport des électrons. Le composé est réduit en un radical libre nitroso, qui se lie à l'ADN et inhibe la synthèse des acides nucléiques, ce qui conduit à la mort des cellules bactériennes . Les principales cibles moléculaires comprennent l'ADN bactérien et les enzymes impliquées dans le transport des électrons.

Composés Similaires :

Métronidazole : Le composé parent à partir duquel l'hydroxymetronidazole est dérivé. Les deux ont des propriétés antibiotiques et antiprotozoaires similaires.

Tinidazole : Un autre nitroimidazole avec des utilisations similaires mais des propriétés pharmacocinétiques différentes.

Secnidazole : Un nitroimidazole avec une demi-vie plus longue par rapport au métronidazole et à l'hydroxymetronidazole.

Unicité : L'hydroxymetronidazole est unique en raison de son rôle de métabolite primaire du métronidazole, fournissant des informations sur les voies métaboliques et la pharmacocinétique du composé parent. Ses interactions spécifiques avec l'ADN bactérien et les protéines du transport des électrons le distinguent également des autres composés similaires .

Applications De Recherche Scientifique

Chemical Synthesis

- Building Block in Organic Chemistry : Hydroxymetronidazole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for chemists .

- Development of Pharmaceuticals : The compound is explored for its role in the development of novel pharmaceuticals, particularly those targeting anaerobic bacteria and protozoa. Its ability to be modified chemically enhances its potential as a precursor for new drug formulations .

Biological Research

- Biological Activity Investigation : Research has indicated that Hydroxymetronidazole may exhibit biological activity that could be beneficial in therapeutic contexts. Studies have focused on its interactions with biological targets, which may lead to the discovery of new therapeutic agents .

- Pharmacokinetics and Metabolism : A notable study examined the pharmacokinetics of metronidazole and its metabolites, including Hydroxymetronidazole, in healthy volunteers. This research provided insights into how the compound is processed in the body, which is critical for understanding its efficacy and safety as a drug .

Medical Applications

- Therapeutic Potential : Hydroxymetronidazole has been investigated for its potential therapeutic applications beyond those of metronidazole itself. It may possess unique properties that could be harnessed in treating infections caused by anaerobic bacteria or protozoa .

- Radiation Sensitization : In cancer research, Hydroxymetronidazole has been studied as a radiosensitizer. It has shown promise in enhancing the effectiveness of radiation therapy by sensitizing hypoxic cancer cells, thereby improving treatment outcomes .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its chemical properties make it suitable for use in formulations that require specific reactivity or stability .

Case Studies

Mécanisme D'action

Hydroxymetronidazole exerts its effects by interacting with bacterial DNA and electron-transport proteins. The compound is reduced to a nitroso free radical, which binds to DNA and inhibits nucleic acid synthesis, leading to bacterial cell death . The primary molecular targets include bacterial DNA and enzymes involved in electron transport.

Comparaison Avec Des Composés Similaires

Metronidazole: The parent compound from which hydroxymetronidazole is derived. Both have similar antibiotic and antiprotozoal properties.

Tinidazole: Another nitroimidazole with similar uses but different pharmacokinetic properties.

Secnidazole: A nitroimidazole with a longer half-life compared to metronidazole and hydroxymetronidazole.

Uniqueness: Hydroxymetronidazole is unique due to its role as a primary metabolite of metronidazole, providing insights into the metabolic pathways and pharmacokinetics of the parent compound. Its specific interactions with bacterial DNA and electron-transport proteins also distinguish it from other similar compounds .

Activité Biologique

1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as Hydroxymetronidazole, is a metabolite of metronidazole and has garnered attention due to its biological activity, particularly in the context of antimicrobial and antiprotozoal effects. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

- Molecular Formula : C₆H₉N₃O₄

- Molecular Weight : 187.15 g/mol

- CAS Number : 4812-40-2

Hydroxymetronidazole retains a significant portion of the antimicrobial efficacy of its parent compound, metronidazole, functioning primarily through the generation of reactive nitro radicals. These radicals target DNA within susceptible organisms, leading to strand breakage and ultimately cell death. The specificity of Hydroxymetronidazole for certain pathogens is attributed to the high adenine-thymine (A+T) content in their DNA, which is particularly pronounced in Trichomonas vaginalis, a common target for treatment .

Antimicrobial Efficacy

Hydroxymetronidazole exhibits notable activity against various pathogens:

- Trichomonas vaginalis : Effective in treating infections caused by this protozoan. Hydroxymetronidazole maintains approximately 35-60% of the efficacy of metronidazole .

- Entamoeba histolytica : Demonstrated effectiveness against this amoeba, contributing to its use in treating amoebic dysentery.

- Bacterial Infections : Exhibits antibacterial properties against anaerobic bacteria, similar to metronidazole.

Pharmacokinetics

The pharmacokinetic profile of Hydroxymetronidazole shows that it is metabolized primarily through oxidative pathways, yielding active metabolites that prolong its therapeutic effects. The half-life is approximately 12 hours, allowing for sustained activity against infections .

Study on Metronidazole Resistance

A significant study highlighted the emergence of metronidazole-resistant strains of T. vaginalis, necessitating the exploration of Hydroxymetronidazole as a potential alternative treatment. In vitro studies indicated that Hydroxymetronidazole could effectively inhibit the growth of resistant strains when used at higher concentrations .

Clinical Observations

Clinical data suggest that patients treated with Hydroxymetronidazole experience fewer side effects compared to those on higher doses of metronidazole. This observation is crucial for patient compliance and overall treatment success .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity | Half-Life | Efficacy Against |

|---|---|---|---|

| Metronidazole | High | 8.7 hours | T. vaginalis, E. histolytica |

| Hydroxymetronidazole | Moderate | 12 hours | T. vaginalis (35-60% efficacy) |

Propriétés

IUPAC Name |

2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197426 | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4812-40-2 | |

| Record name | Hydroxymetronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacological significance of 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole?

A: this compound is a major oxidative metabolite of metronidazole, an antibiotic primarily active against anaerobic bacteria and certain parasites. While less potent than the parent drug, this metabolite exhibits notable antimicrobial activity against certain organisms like Gardnerella vaginalis. [, , , ] This suggests it may contribute to the overall therapeutic effect of metronidazole. [, ]

Q2: How is this compound metabolized and excreted?

A: Research indicates that this compound, when administered to mice, is further metabolized into compounds also found in the urine of metronidazole-treated subjects. [] This suggests a metabolic pathway shared with the parent drug. Furthermore, renal function significantly influences its elimination half-life and accumulation. [] Specifically, its half-life increases with decreasing renal function, becoming particularly relevant in patients with severe or total renal failure. []

Q3: What analytical techniques are employed for the detection and quantification of this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV detection [, ] and tandem mass spectrometry (MS/MS) [, ], are frequently employed to quantify this compound in biological samples. These techniques offer the sensitivity and specificity required for pharmacokinetic studies and residue monitoring in food products. [, , , ]

Q4: What challenges arise when analyzing this compound in complex matrices like food?

A: Analyzing this compound in complex matrices like food necessitates efficient extraction and purification methods to remove interfering compounds. [, ] Researchers utilize techniques like liquid-liquid extraction followed by solid-phase extraction to isolate the metabolite, ensuring accurate quantification. [, ] Validated analytical methods, adhering to guidelines like Commission Decision 2002/657/EC, are crucial to guarantee the reliability and accuracy of the analytical data. []

Q5: How does the structure of this compound relate to its coordination chemistry?

A: this compound, a substituted 5-nitroimidazole, can act as a ligand in platinum(II) complexes. [] X-ray crystallography confirmed the cis configuration of the complex formed with this ligand and platinum(II) chloride. [] This highlights the impact of the ligand's structure on the resulting complex's geometry.

Q6: What insights do we have into the placental transfer of this compound?

A: Research on metronidazole administration during cesarean sections revealed that this compound crosses the placental barrier, although at lower concentrations in the umbilical cord compared to maternal blood. [] This finding underscores the importance of considering potential fetal exposure when administering metronidazole during pregnancy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.